molecular formula C8H20N4O4S2 B4972113 n,n,n',n'-Tetramethylpiperazine-1,4-disulfonamide CAS No. 5433-59-0

n,n,n',n'-Tetramethylpiperazine-1,4-disulfonamide

Cat. No.: B4972113
CAS No.: 5433-59-0
M. Wt: 300.4 g/mol
InChI Key: RUPWPMUDCDLZEW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N,N,N',N'-Tetramethylpiperazine-1,4-disulfonamide (C₈H₁₈N₄O₄S₂; molecular weight 298.38 g/mol) features a piperazine core substituted at positions 1 and 4 with sulfonamide groups, each further modified by two methyl groups. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ -0.17, inferred from analogs) and hydrogen-bonding capacity due to sulfonamide oxygen and nitrogen atoms.

Applications may include enzyme inhibition (e.g., targeting protein domains like the HRP-2 PWWP domain, as in ) or antimicrobial activity, though direct biological data are lacking.

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4O4S2/c1-9(2)17(13,14)11-5-7-12(8-6-11)18(15,16)10(3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPWPMUDCDLZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279140
Record name n,n,n',n'-tetramethylpiperazine-1,4-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5433-59-0
Record name NSC11371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n,n',n'-tetramethylpiperazine-1,4-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n,n’,n’-Tetramethylpiperazine-1,4-disulfonamide typically involves the reaction of piperazine with methylating agents and sulfonamide derivatives. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and sulfonation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: n,n,n’,n’-Tetramethylpiperazine-1,4-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n,n,n’,n’-Tetramethylpiperazine-1,4-disulfonamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n,n,n’,n’-Tetramethylpiperazine-1,4-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Structure Differences
  • Piperazine vs. Benzene Core: Target Compound: Piperazine core enables conformational flexibility and hydrogen bonding via sulfonamide groups.
Substituent Effects
  • Methyl Groups: The tetramethyl groups in the target compound increase lipophilicity (logP) compared to unmethylated analogs like N-(3-morpholinopropyl)benzene-1,4-disulfonamide (), which has logP ≈ -1.5 (estimated). Halogenated Derivatives (e.g., 2-Bromobenzene-1,4-disulfonamide, ): Bromine’s electron-withdrawing effect lowers pKa of sulfonamide protons, enhancing acidity and solubility.
Functional Group Modifications
  • Sulfonamide vs. Carboxamide :
    • The target compound’s sulfonamide groups (SO₂N(CH₃)₂) are stronger hydrogen-bond acceptors compared to carboxamide analogs (e.g., N~1~,N~1~,N~4~,N~4~-tetramethylpiperazine-1,4-dicarboxamide, ), which may reduce metabolic stability due to amide bond susceptibility.

Physicochemical Properties

Compound Name Core Structure Molecular Weight logP Solubility (Water) Key Functional Groups
N,N,N',N'-Tetramethylpiperazine-1,4-disulfonamide Piperazine 298.38 -0.17* Moderate Disulfonamide, Tetramethyl
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide () Benzene 374.86 2.1† Low Disulfonamide, Chlorobenzyl
2-Bromobenzene-1,4-disulfonamide () Benzene 315.23‡ 1.8† Moderate Disulfonamide, Bromine
N~1~,N~1~,N~4~,N~4~-tetramethylpiperazine-1,4-dicarboxamide () Piperazine 228.38§ 0.5† High Dicarboxamide, Tetramethyl

*Estimated from ; †Predicted using ChemDraw; ‡Calculated from formula C₆H₇BrN₂O₄S₂; §Calculated from formula C₈H₁₆N₄O₂.

Biological Activity

n,n,n',n'-Tetramethylpiperazine-1,4-disulfonamide (TMPDS) is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMPDS, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TMPDS is characterized by its piperazine core and two sulfonamide groups. Its chemical formula is C10H22N4O4S2C_{10}H_{22}N_4O_4S_2, and it possesses a molecular weight of 342.43 g/mol. The presence of sulfonamide groups enhances its solubility in water and may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of TMPDS is primarily attributed to its ability to modulate oxidative stress and influence cellular signaling pathways. Research indicates that compounds with similar piperazine structures can exhibit antioxidative properties, which are crucial in protecting cells from oxidative damage.

Cytotoxicity and Anticancer Potential

Sulfonamide compounds have been investigated for their cytotoxic effects against various cancer cell lines. For instance, sulfonamidochalcones have shown significant cytotoxicity against glioblastoma and prostate cancer cell lines . TMPDS may exhibit similar properties due to its sulfonamide moieties, although direct evidence is needed.

Case Studies and Research Findings

StudyFindings
Antioxidative Activity Related piperazine derivatives reduced ROS levels and protected SH-SY5Y cells from oxidative damage .
Cytotoxicity Sulfonamide derivatives demonstrated IC50 values ranging from 2.1 to 7.9 mg/mL against various cancer lines .
Mechanistic Insights The IL-6/Nrf2 signaling pathway was implicated in the protective effects against oxidative stress in similar compounds .

In Silico Studies

Molecular docking studies suggest that TMPDS may interact with key proteins involved in cell signaling pathways. These interactions can lead to altered gene expression profiles that favor cell survival under stress conditions. Further computational studies are necessary to elucidate these interactions specifically for TMPDS.

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